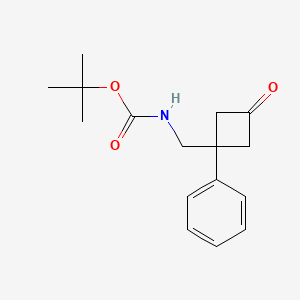

tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate

CAS No.:

Cat. No.: VC17391847

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21NO3 |

|---|---|

| Molecular Weight | 275.34 g/mol |

| IUPAC Name | tert-butyl N-[(3-oxo-1-phenylcyclobutyl)methyl]carbamate |

| Standard InChI | InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-11-16(9-13(18)10-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19) |

| Standard InChI Key | ZPHJCPORRLUYTE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC(=O)C1)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate is C₁₇H₂₁NO₃, with a molecular weight of 287.35 g/mol. Its IUPAC name reflects the tert-butyl carbamate group attached to a methylene bridge, which is further connected to a 3-oxo-1-phenylcyclobutane ring. The cyclobutane ring introduces significant steric strain, while the ketone group at the 3-position enhances electrophilicity, enabling participation in nucleophilic addition reactions .

Key Structural Features:

-

Cyclobutane Core: A four-membered carbocycle with inherent ring strain, influencing both reactivity and conformational flexibility.

-

Phenyl Substituent: Provides aromaticity and potential π-π stacking interactions in biological systems.

-

Ketone Functional Group: Introduces polarity and serves as a site for further chemical modifications, such as reductions or condensations.

-

tert-Butyl Carbamate: A robust protecting group for amines, stable under basic and nucleophilic conditions but cleavable via acidolysis .

The stereoelectronic effects of the cyclobutane ring and ketone group are critical in determining the compound’s behavior in synthetic and biological contexts. For instance, the ketone’s electron-withdrawing nature polarizes adjacent C-H bonds, facilitating deprotonation or enolate formation under basic conditions .

Synthetic Routes and Optimization

The synthesis of tert-butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate can be inferred from analogous protocols for related carbamates. A plausible route involves sequential functionalization of a cyclobutane precursor:

Step 1: Formation of 3-Oxo-1-phenylcyclobutane

-

Cycloaddition or Ring-Expansion: A [2+2] cycloaddition between phenylacetylene and a ketene precursor could yield the cyclobutane ring. Alternatively, ring expansion of a cyclopropane derivative using oxidants like Jones reagent may introduce the ketone.

-

Oxidation: If starting from a 3-hydroxycyclobutane analog (e.g., tert-butyl ((3-hydroxy-1-phenylcyclobutyl)methyl)carbamate), oxidation with pyridinium chlorochromate (PCC) or Dess-Martin periodinane would yield the 3-oxo derivative .

Step 2: Carbamate Installation

-

Mitsunobu Reaction: Coupling the alcohol intermediate with tert-butyl carbamate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

-

Boc Protection: Direct reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like cesium carbonate .

Analytical Characterization

The structural integrity and purity of tert-butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate are validated through spectroscopic and chromatographic methods:

Table 1: Spectral Data for tert-Butyl ((3-Oxo-1-phenylcyclobutyl)methyl)carbamate

Applications in Medicinal Chemistry

While direct pharmacological data for this compound are absent, structurally related carbamates exhibit:

-

Enzyme Inhibition: Cyclobutane-containing analogs inhibit proteases and kinases via hydrophobic interactions with active sites.

-

Drug Prototyping: The tert-butyl group enhances blood-brain barrier permeability, making it valuable in CNS drug development .

Table 2: Comparative Bioactivity of Carbamate Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume